molecular formula C7H5BrN2O3 B1267391 5-Bromo-2-nitrobenzamide CAS No. 89642-23-9

5-Bromo-2-nitrobenzamide

Cat. No. B1267391
CAS RN: 89642-23-9
M. Wt: 245.03 g/mol
InChI Key: SGFOXBODMLDOCU-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzamide is a chemical compound that is of interest in various fields of chemistry and materials science due to its unique properties. While specific studies directly discussing this compound are limited, related compounds have been investigated for their synthesis, structural characteristics, and potential applications in various domains, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-2-nitrobenzamide involves various chemical reactions, with specific methods tailored to introduce bromo and nitro groups into the benzamide structure. Techniques such as halogenation and nitration are pivotal, as seen in related studies where bromo and nitro derivatives are synthesized through controlled reactions to ensure specificity and yield (Knox et al., 1993; Hemming & Loukou, 2004).

Molecular Structure Analysis

The molecular structure and bonding of bromo and nitro substituted benzamides, closely related to 5-Bromo-2-nitrobenzamide, have been studied through techniques like X-ray diffraction and NMR spectroscopy. These studies provide insights into the compound's geometric configuration, electronic structure, and the nature of its intra- and intermolecular interactions, emphasizing the roles of bromo and nitro groups in influencing molecular conformation and stability (Brela et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-nitrobenzamide derivatives focus on their reactivity and the formation of complex products. Studies on similar compounds reveal that the nitro and bromo functionalities can participate in various chemical transformations, including nucleophilic substitution reactions and interactions with biological molecules, highlighting the compound's versatility in synthetic chemistry and potential applications in drug design and material science (Lee et al., 2006).

Scientific Research Applications

Vibrational Spectrum Analysis

5-Bromo-2-nitrobenzamide has been used in studies focusing on the vibrational spectrum of medium-strong hydrogen bonds, especially in compounds like 2-hydroxy-5-nitrobenzamide. The Car-Parrinello molecular dynamics simulation, a method in computational physics and chemistry, was applied to these compounds to understand the behavior of hydrogen bonds in crystal structures, especially in the context of biocatalysis (Brela et al., 2012).

Crystal Engineering

The compound is instrumental in crystal engineering, where it forms molecular tapes through strong hydrogen bonds and interactions with elements like iodine. This is especially relevant in complexes like 4-nitrobenzoic acid·4-iodopyridine, demonstrating the compound's potential in structurally insulated crystal structures (Saha et al., 2005).

Spectrophotometric Applications

5-Bromo-2-nitrobenzamide plays a role in the spectrophotometric determination of metals like nickel. The complex formed by the compound with other agents like 5-Br-PADAP and N-hydroxy-N, N'-diphenylbenzamidine is used for sensitive and straightforward colorimetric measurements of nickel, indicating its potential in analytical chemistry (Banjare et al., 2004).

Synthesis of Agrochemicals

The compound is a key intermediate in the synthesis of chlorantraniliprole, a ryanodine receptor agonist used as an insecticide. The synthesis involves a series of reactions starting from 3-methyl-2-nitrobenzoic acid and highlights the importance of 5-Bromo-2-nitrobenzamide in the production of agrochemicals (Yi-fen et al., 2010).

Vibrational Analysis and Spectroscopy

The Fourier transform Raman and infrared spectra of 5-Bromo-2-nitropyridine, a related compound, were analyzed to understand its equilibrium geometry, natural atomic charges, and vibrational frequencies. The data from this study are crucial for understanding the compound's behavior in various chemical and physical contexts (Sundaraganesan et al., 2005).

Antimicrobial and Anti-tubercular Activity

The compound has been synthesized as part of a series of molecules with potential antimicrobial and anti-tubercular properties. The synthesized compounds were tested against a variety of bacterial and fungal strains, demonstrating the compound's relevance in the search for new antimicrobial agents (Shingalapur et al., 2009).

Safety And Hazards

While specific safety data for 5-Bromo-2-nitrobenzamide is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFOXBODMLDOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312886
Record name 5-bromo-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrobenzamide

CAS RN

89642-23-9
Record name NSC263835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Borror - 1962 - search.proquest.com
… of 5-bromo-2-nitrobenzamide in $0 ml. of pyridine under stirring was added dropwise 15.3 S» of phosphorus oxyclfLoride. The to ta l addition required 45 minutes. …
Number of citations: 0 search.proquest.com
EC TAYLOR, AL BORROR - The Journal of Organic Chemistry, 1961 - ACS Publications
… 5-Bromo-2-nitrobenzamide. To a cooled solution of 1.7 g. of potassium nitrate in 15 ml. … of 5-bromo-2-nitrobenzamide in 50 ml. of pyridine was added …
Number of citations: 44 pubs.acs.org

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